

A meta-analysis of clinical trial data on the effectiveness of Fasoracetam.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fasoracetam

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Fasoracetam: A Comparative Meta-Analysis of Clinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytic comparison of the clinical trial data on **Fasoracetam**, evaluating its effectiveness against established alternatives. The information is presented to aid in research, and drug development endeavors.

Executive Summary

Fasoracetam (NFC-1) is a nootropic agent that has been investigated for its potential cognitive-enhancing effects, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). Clinical trial data for **Fasoracetam** is primarily centered around a single key study in a specific adolescent population with glutamatergic gene network variants. This guide synthesizes the available evidence for **Fasoracetam** and compares it with the established efficacy of standard ADHD medications and other nootropic compounds.

Comparative Efficacy of Fasoracetam and Alternatives

The following tables summarize the quantitative data from clinical trials on **Fasoracetam** and its comparators.

Table 1: Efficacy of **Fasoracetam** in Adolescents with ADHD and mGluR Gene Variants[1][2][3][4]

Outcome Measure	Baseline (Mean)	Week 5 (Mean)	p-value
Clinical Global Impressions-Improvement (CGI-I)	3.79	2.33	< 0.001
Clinical Global Impressions-Severity (CGI-S)	4.83	3.86	< 0.001

Table 2: Comparative Efficacy of Standard ADHD Medications (Adolescents)

Medication	Outcome Measure	Efficacy Metric	Source
Guanfacine XR	CGI-S Improvement	50.6% of patients showed significant improvement (p = .010)	
Clonidine XR (adjunct to stimulants)	CGI-I/CGI-S	Significant improvement over placebo (p = .009)	
d-Amphetamine Transdermal System	CGI-I Response	Number Needed to Treat (NNT) = 2	
Methylphenidate	CGI-I Response	Response rates of 38-51% (p<0.05)	
Atomoxetine	CGI-S-ADHD	Significant improvement over placebo	

Table 3: Efficacy of Nootropics for Cognitive Enhancement

Nootropic	Population	Key Findings	Source
Multi-ingredient Nootropic	Young, healthy adults	Improved processing speed, inhibitory control, and cognitive flexibility (Effect size range: 0.4-0.6)	
Mind Lab Pro	Healthy adults	Significant improvement in simple and choice reaction time, and anticipation ($p < 0.001$, $p = 0.002$, $p = 0.004$ respectively)	
Bacopa Monnieri	Medical Students	Improved cognitive functions	
Ginkgo Biloba	Healthy, middle-aged individuals	Improved memory performance	

Experimental Protocols

Fasoracetam (Elia et al., 2018)

- Study Design: A 5-week, open-label, single-blind, placebo-controlled study.
- Participants: 30 adolescents (aged 12-17 years) with a diagnosis of ADHD and harboring mutations in metabotropic glutamate receptor (mGluR) network genes.
- Dosage and Administration: Following a single-dose pharmacokinetic profiling (50-800 mg), participants received a single-blind placebo for one week, followed by a four-week dose advancement of **Fasoracetam** up to 400 mg twice daily.
- Primary Efficacy Measures: The primary outcomes were the change from baseline in the Clinical Global Impressions-Improvement (CGI-I) and Clinical Global Impressions-Severity (CGI-S) scores.

Guanfacine Extended-Release (Wilens et al.)

- Study Design: A 13-week, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 314 adolescents (aged 13-17 years) with ADHD.
- Dosage and Administration: Once-daily guanfacine extended-release (1-7 mg per day).
- Primary Efficacy Measures: Change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score. Key secondary endpoints included CGI-S scores.

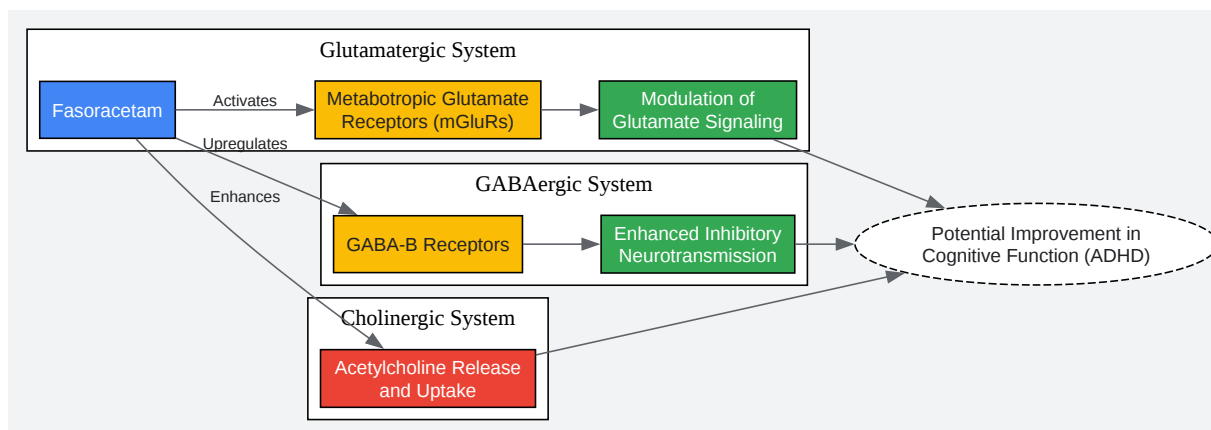
Clonidine Extended-Release (Kollins et al.)

- Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.
- Participants: 198 children and adolescents (6-17 years old) with ADHD who had an inadequate response to stimulant medication alone.
- Dosage and Administration: Clonidine XR was added to their existing stimulant medication with a flexible dosing schedule.
- Primary Efficacy Measures: Change from baseline in ADHD-RS-IV total score at Week 5. Secondary measures included CGI-S and CGI-I scores.

Signaling Pathways and Experimental Workflows

Fasoracetam's Proposed Mechanism of Action

Fasoracetam's mechanism of action is believed to involve the modulation of key neurotransmitter systems. Preclinical studies suggest it acts as a metabotropic glutamate receptor (mGluR) activator. It is also thought to affect acetylcholine and GABA systems.

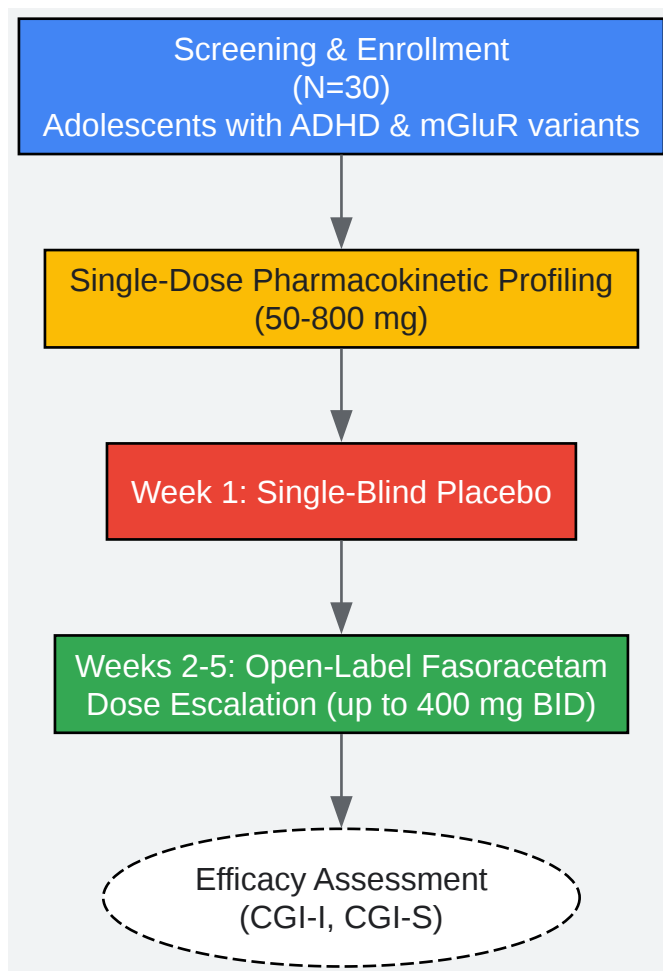


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Caption: Proposed mechanism of action for **Fasoracetam**.

Experimental Workflow of the Pivotal Fasoracetam Clinical Trial

The clinical trial investigating **Fasoracetam** for ADHD in adolescents followed a structured workflow.



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References

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- To cite this document: BenchChem. [A meta-analysis of clinical trial data on the effectiveness of Fasoracetam.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672071#a-meta-analysis-of-clinical-trial-data-on-the-effectiveness-of-fasoracetam]

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